2-Methylundecanal

Description

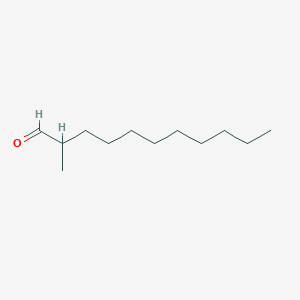

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylundecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAVNWJJYQAGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047629 | |

| Record name | 2-Methylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Slightly yellow liquid with a fatty odor; [Acros Organics MSDS], colourless to slightly yellow liquid with a fatty odour | |

| Record name | Undecanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylundecanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylundecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in fixed oils, alcohol, and propylene glycol (solution may be turbid); insoluble in glycerol | |

| Record name | 2-Methylundecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822-0.830 | |

| Record name | 2-Methylundecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/650/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

110-41-8 | |

| Record name | 2-Methylundecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylundecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylundecanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylundecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLUNDECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S94QNS2VY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylundecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylundecanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 2-Methylundecanal. It includes key physical and chemical data, detailed experimental methodologies for its synthesis and analysis, and visual diagrams to illustrate its structure and relevant workflows.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its characteristic fatty odor, which develops into a more pleasant floral note upon dilution.[1] At high concentrations, it possesses an acrid, fatty, and unpleasant flavor, while at lower levels, it imparts honey and nut-like notes.[1] It is an organic compound that is found naturally in kumquat peel oil.[2]

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O | [3][4][5][6] |

| Molecular Weight | 184.32 g/mol | [3][4][5][6] |

| Boiling Point | 171 °C to 260 °C | [2][4][7] |

| Density | 0.822 - 0.830 g/mL at 25 °C | [3][4][7] |

| Refractive Index (n20/D) | 1.431 - 1.436 | [2][3][4] |

| Flash Point | 93.4 °C (200.1 °F) | [2] |

| Water Solubility | 1.3 mg/L at 20°C | [7] |

| Solubility | Soluble in fixed oils, alcohol, and propylene (B89431) glycol; insoluble in glycerol. | [3] |

| CAS Number | 110-41-8 | [2][3][4] |

Chemical Structure

This compound, also known as methyl nonyl acetaldehyde, is a branched-chain saturated fatty aldehyde.[3] Its structure consists of an undecanal (B90771) backbone with a methyl group substituted at the second carbon atom. This chirality at the C2 position means that this compound exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.[2]

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| SMILES | CCCCCCCCCC(C)C=O | [3] |

| InChI | InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11-12H,3-10H2,1-2H3 | [3] |

| InChIKey | NFAVNWJJYQAGNB-UHFFFAOYSA-N | [3] |

graph 2_Methylundecanal_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0.5!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0.5!"]; C7 [label="C", pos="6,0!"]; C8 [label="C", pos="7,0.5!"]; C9 [label="C", pos="8,0!"]; C10 [label="C", pos="9,0.5!"]; C11 [label="C", pos="10,0!"]; C12 [label="CH₃", pos="10,-1!"]; O13 [label="O", pos="11.5,0.5!"]; H14 [label="H", pos="10.5,-0.3!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C11 -- H14; C11 -- O13 [style=double];

// Labels for clarity label = "this compound"; labelloc = "t"; fontsize=14; }

Caption: 2D structure of this compound.

Experimental Protocols and Methodologies

Two primary industrial routes are employed for the synthesis of this compound.[1][2]

Method 1: Darzens Condensation

This classic method was first reported by Georges Darzens in 1904.[2][8]

-

Reaction Setup: Methyl nonyl ketone is reacted with an alkyl chloroacetate (B1199739) (e.g., ethyl chloroacetate) in the presence of a strong base.[2][8]

-

Formation of Glycidic Ester: This reaction proceeds via a Darzens condensation to form a glycidic ester intermediate.[8]

-

Saponification and Decarboxylation: The glycidic ester undergoes saponification (hydrolysis) followed by decarboxylation to yield this compound.[1][2]

Caption: Darzens synthesis of this compound.

Method 2: From Undecanal

This is a common industrial synthesis route.[1][2]

-

Reaction Setup: Undecanal is reacted with formaldehyde (B43269) in the presence of a catalytic amount of an amine (e.g., dibutylamine).[1][2]

-

Formation of 2-Methyleneundecanal: This step forms the intermediate 2-methyleneundecanal.[1][2]

-

Hydrogenation: The double bond in 2-methyleneundecanal is then hydrogenated.[1][2]

-

Purification: The final product, this compound, is purified from by-products by fractional distillation.[1][2]

The characterization and quantification of this compound in various matrices are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification and quantification of this compound.[8]

-

Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical GC oven program might be to start at 60°C and ramp to 246°C at a rate of 3°C/min.[9]

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would show a characteristic aldehyde proton signal (CHO) between δ 9-10 ppm. Other signals would include a multiplet for the CH group at C2, a doublet for the methyl group at C2, and a series of multiplets for the long alkyl chain.

-

¹³C NMR: The carbon NMR spectrum would display a distinctive peak for the carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. The remaining carbon signals would appear in the aliphatic region of the spectrum.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically appearing around 1720-1740 cm⁻¹.

-

C-H stretching vibrations for the alkyl chain and the aldehyde C-H bond would also be present.

-

Caption: Analytical workflow for this compound.

Safety and Handling

This compound is a combustible liquid and vapor.[10] It may cause skin and eye irritation, as well as respiratory and digestive tract irritation.[10]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[10][11] Avoid contact with skin and eyes.[11]

-

Storage: Keep in a tightly closed container away from heat, sparks, and flame.[10]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[10] For skin contact, flush with plenty of water while removing contaminated clothing.[10] If inhaled, move to fresh air.[10] If ingested, give 2-4 cupfuls of milk or water if the person is conscious.[10] Seek medical attention in all cases of exposure.[10]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and methodologies for its application in research and development.

References

- 1. This compound | 110-41-8 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H24O | CID 61031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Undecanal, 2-methyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. zhishangchem.com [zhishangchem.com]

- 8. This compound | 110-41-8 | Benchchem [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

The Enigmatic Presence of 2-Methylundecanal in the World of Essential Oils: A Technical Guide

For Immediate Release

This technical guide delves into the natural occurrence of 2-methylundecanal, a significant aldehyde in the fragrance and flavor industry, within various essential oils. Primarily tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its presence, quantitative data, and the methodologies for its analysis.

Introduction

This compound, also known as aldehyde C-12 MNA, is a colorless to pale yellow liquid prized for its complex olfactory profile, described as herbaceous, orange, and with ambergris-like undertones.[1][2] At high dilutions, it imparts a flavor reminiscent of honey and nuts.[2] While widely synthesized for use in perfumery and food flavoring, its natural origins are of significant interest for understanding botanical biochemistry and for the discovery of natural sources of this valuable compound. This guide summarizes the current knowledge on its natural distribution in essential oils.

Quantitative Analysis of this compound in Essential Oils

The concentration of this compound varies significantly across different plant species. While its presence is noted in several citrus fruits, quantitative data is most clearly reported in the essential oil of Ruta graveolens (Rue). The table below summarizes the available quantitative data.

| Essential Oil Source | Plant Part | Percentage of this compound (%) |

| Ruta graveolens (Rue) | Aerial Parts | 1.1 |

| Fortunella japonica (Kumquat) | Peel | Present, but not quantified |

| Citrus Species (General) | Fruit | Present, but not quantified |

Note: While this compound is reported to be found in kumquat peel oil and generally in citrus fruits, specific quantitative data from peer-reviewed analyses are not widely available, suggesting it is often a minor component in many common citrus essential oils.[2][3]

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oil by Hydrodistillation

This protocol is a standard method for extracting essential oils from plant material, particularly citrus peels.[4][5][6]

a. Materials and Equipment:

-

Fresh plant material (e.g., citrus peels, aerial parts of Ruta graveolens)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Grinder or blender

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

b. Procedure:

-

Sample Preparation: The fresh plant material is thoroughly washed and then minced or crushed to increase the surface area for efficient oil extraction.[1]

-

Hydrodistillation:

-

Place a known quantity (e.g., 200 g) of the prepared plant material into the round-bottom flask.

-

Add distilled water to the flask, typically in a 1:10 solid to solvent ratio (g/mL), ensuring the plant material is fully submerged.[4]

-

Set up the Clevenger apparatus connected to a condenser and the round-bottom flask.

-

Heat the flask using the heating mantle to bring the water to a boil. The optimal temperature for citrus peel oil extraction is around 95°C.[4]

-

Continue the distillation for a set period, typically 3 hours, to ensure complete extraction of the volatile oils.[4]

-

The steam and volatilized essential oils will rise, be cooled by the condenser, and collect in the graduated tube of the Clevenger apparatus.

-

-

Oil Collection and Drying:

-

Once the distillation is complete, allow the apparatus to cool.

-

Carefully collect the separated essential oil layer from the hydrosol (aqueous layer).

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound in the extracted essential oil.[7][8][9]

a. Materials and Equipment:

-

Extracted essential oil sample

-

This compound analytical standard

-

Hexane (B92381) (or other suitable solvent)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

-

Microsyringe

b. Procedure:

-

Sample and Standard Preparation:

-

Prepare a stock solution of the this compound analytical standard in hexane at a known concentration (e.g., 1000 µg/mL).

-

Create a series of calibration standards by serially diluting the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Dilute the extracted essential oil sample in hexane to a concentration within the calibration range. A typical dilution is 1 µL of essential oil in 1 mL of solvent.[10]

-

-

GC-MS Instrumental Parameters:

-

Injector: Split/splitless injector, with a split ratio of 1:50.[1]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/minute.

-

Hold at 240°C for 20 minutes.[1]

-

-

MS Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the essential oil sample by using the calibration curve to determine the concentration corresponding to the peak area in the sample chromatogram.

-

Express the final concentration as a percentage of the total essential oil.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the extraction and quantification of this compound from essential oils.

Conclusion

This compound is a naturally occurring aldehyde found in select essential oils, with its most notable quantified presence in Ruta graveolens. While qualitatively identified in kumquat and other citrus species, further research is required to determine its concentration in a wider range of citrus essential oils. The standardized methods of hydrodistillation for extraction and GC-MS for analysis provide a robust framework for researchers to investigate the natural occurrence of this and other valuable volatile compounds in botanicals. The protocols and workflow outlined in this guide offer a comprehensive starting point for such investigations.

References

- 1. Extraction of essential oil from lemon and orange peel by Clevenger apparatus: Comparative GC_MS analysis of chemical composition, from Debre Berehan Market town Amahara Region Ethiopia [meddocsonline.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Kumquat - Wikipedia [en.wikipedia.org]

- 4. masujournal.org [masujournal.org]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. vipsen.vn [vipsen.vn]

- 8. areme.co.jp [areme.co.jp]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. scitepress.org [scitepress.org]

The Synthesis of 2-Methylundecanal: A Technical Guide to its Discovery and Historical Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylundecanal, a key fragrance component celebrated for its complex aldehydic, waxy, and citrus notes, has a rich history of chemical synthesis innovation. Its discovery and subsequent industrial production have been pivotal in the fragrance industry, most notably its iconic use in Chanel No. 5. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. We will detail the seminal Darzens condensation method, the primary industrial routes, and the sophisticated enantioselective approaches developed to isolate its specific stereoisomers. This document will present quantitative data in structured tables, offer detailed experimental protocols for key synthesis methods, and provide visual diagrams of the synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound (also known as aldehyde C-12 MNA) is an organic compound with the chemical formula C₁₂H₂₄O.[1] Naturally found in kumquat peel oil, it is a colorless to pale yellow liquid with a characteristic herbaceous, orange, and ambergris-like scent.[1] Its unique olfactory properties have made it a valuable ingredient in the fragrance industry, used in soaps, detergents, and fine perfumes.[1] The history of this compound is intrinsically linked to the rise of synthetic chemistry in perfumery, marking a shift towards the molecular artistry of fragrance creation.

The Genesis of a Synthetic Aroma: The Darzens Condensation

The first synthesis of this compound was accomplished in 1904 by the French chemist Auguste Georges Darzens.[1][2] This pioneering work utilized what is now known as the Darzens condensation (or glycidic ester condensation), a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[2][3]

The overall synthetic scheme, starting from methyl nonyl ketone, involves the formation of a glycidic ester, followed by saponification and decarboxylation to yield the final aldehyde.[1][4]

Experimental Protocol: Darzens Synthesis of this compound

Materials:

-

Methyl nonyl ketone

-

Ethyl chloroacetate (B1199739)

-

Sodium ethoxide (or another suitable base like sodium tert-butoxide)

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium hydroxide

-

Water

Procedure:

-

Glycidic Ester Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared. The flask is cooled in an ice bath. A mixture of methyl nonyl ketone and ethyl chloroacetate is then added dropwise with constant stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC).

-

Work-up and Isolation of Glycidic Ester: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated to yield the crude glycidic ester.

-

Saponification: The crude glycidic ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

-

Decarboxylation: After saponification, the reaction mixture is cooled and acidified with dilute hydrochloric acid. The resulting α,β-epoxy carboxylic acid is unstable and undergoes decarboxylation upon gentle heating or steam distillation to yield this compound.[5]

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.[4]

Logical Workflow for Darzens Synthesis

Caption: Workflow of the Darzens synthesis of this compound.

Industrial Scale Synthesis: Modern Methodologies

While the Darzens reaction was groundbreaking, industrial production of this compound has largely shifted to more efficient and economically viable routes. The primary industrial method starts with the hydroformylation of 1-decene (B1663960) to produce undecanal (B90771), which is then reacted with formaldehyde (B43269).[1]

Synthesis from Undecanal and Formaldehyde

This two-step process begins with the formation of 2-methyleneundecanal, which is subsequently hydrogenated to yield the final product.

Step 1: Synthesis of 2-Methyleneundecanal

Undecanal is reacted with formaldehyde in the presence of a secondary amine catalyst, such as di-n-butylamine.[6][7]

Step 2: Hydrogenation of 2-Methyleneundecanal

The resulting 2-methyleneundecanal is then hydrogenated to saturate the double bond, yielding this compound.[1] The final product is purified by fractional distillation.[1]

Experimental Protocol: Industrial Synthesis from Undecanal

Materials:

-

Undecanal (from hydroformylation of 1-decene)

-

Formaldehyde (aqueous solution)

-

Di-n-butylamine

-

Hydrogen gas

-

Hydrogenation catalyst (e.g., Palladium on carbon)

-

Solvent (e.g., methanol (B129727) or ethanol)

Procedure:

-

Formation of 2-Methyleneundecanal: A mixture of undecanal, aqueous formaldehyde, and a catalytic amount of di-n-butylamine is heated to 90-100°C under normal pressure.[7] The reaction is monitored until the consumption of undecanal is complete. The resulting mixture contains 2-methyleneundecanal.

-

Hydrogenation: The crude 2-methyleneundecanal is dissolved in a suitable solvent and transferred to a hydrogenation reactor. A hydrogenation catalyst (e.g., 5% Pd/C) is added. The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is stirred at a controlled temperature and pressure until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation at reduced pressure (e.g., 2 mmHg) to achieve a purity of over 99%.[6]

Quantitative Data for Industrial Synthesis

| Parameter | Value | Reference |

| Overall Yield | 65% (based on 1-undecanol) | [6] |

| Purity | >99% (after fractional distillation) | [6] |

| Reaction Temp. (Step 1) | 90-100 °C | [7] |

| Catalyst (Step 1) | Di-n-butylamine | [7] |

| Catalyst to Undecanal Ratio | 0.025 to 0.050 to 1 | [7] |

Industrial Synthesis Pathway

Caption: The industrial synthesis route to this compound.

Enantioselective Synthesis: The SAMP/RAMP Hydrazone Method

This compound possesses a chiral center at the C2 position, meaning it exists as two enantiomers, (R)- and (S)-2-Methylundecanal. The synthesis of enantiomerically pure forms of this aldehyde is of significant interest for studying structure-odor relationships. The most effective method for this is the SAMP/RAMP hydrazone method.[1]

This method utilizes the chiral auxiliaries (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to direct the stereoselective alkylation of an achiral aldehyde.

Experimental Protocol: SAMP/RAMP Synthesis of (S)-2-Methylundecanal

Materials:

-

Undecanal

-

(R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)

-

Lithium diisopropylamide (LDA)

-

Dimethyl sulfate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ozone

-

Dichloromethane

-

Pentane

Procedure:

-

Hydrazone Formation: Undecanal is reacted with RAMP in a suitable solvent to form the corresponding chiral hydrazone.

-

Deprotonation and Alkylation: The hydrazone is dissolved in anhydrous THF and cooled to -78°C. A solution of LDA in THF is added dropwise to deprotonate the α-carbon, forming a chiral azaenolate. Dimethyl sulfate is then added to alkylate the azaenolate.

-

Cleavage of the Hydrazone: The resulting alkylated hydrazone is cleaved to regenerate the aldehyde. This can be achieved by ozonolysis at low temperature, followed by a reductive workup.

-

Purification: The crude (S)-2-Methylundecanal is purified by chromatography or distillation.

Quantitative Data for SAMP/RAMP Synthesis

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | ≥ 96% | [5] |

| Diastereomeric Excess (de) | ≥ 96-98% | [5] |

| Yield (Hydrazone Formation) | 87% | [8] |

| Yield (Alkylation) | 90% (crude) | [8] |

| Overall Yield (Ketone example) | 56-58% | [8] |

SAMP/RAMP Asymmetric Synthesis Pathway

Caption: Enantioselective synthesis of (S)-2-Methylundecanal via the RAMP-hydrazone method.

Conclusion

The journey of this compound from its initial synthesis by Darzens to its large-scale industrial production and the refined enantioselective methods developed for its chiral forms encapsulates a significant chapter in the history of synthetic organic chemistry and its application in the fragrance industry. The evolution of its synthesis reflects a continuous drive for efficiency, cost-effectiveness, and stereochemical control. This guide has provided a comprehensive overview of these key synthetic milestones, offering detailed protocols and comparative data to serve as a valuable resource for researchers and professionals. The ongoing exploration of novel catalytic systems and green chemistry principles will undoubtedly continue to shape the future synthesis of this important aroma chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Darzens reaction - Wikipedia [en.wikipedia.org]

- 3. Darzens Glycidic Ester Synthesis [unacademy.com]

- 4. This compound - Molecule of the Month - November 2008 - JSMol version [chm.bris.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. JPH04247050A - Method for producing 2-methyl-1-undecanal - Google Patents [patents.google.com]

- 7. US4263460A - Process for preparing methyl-nonyl-acetaldehyde - Google Patents [patents.google.com]

- 8. web.mit.edu [web.mit.edu]

Olfactory Characteristics of 2-Methylundecanal Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanal, a branched-chain aldehyde, is a significant fragrance ingredient renowned for its complex and powerful odor profile. It is found naturally in kumquat peel oil and is a key component in many iconic perfumes, prized for its ability to impart fresh, aldehydic, and warm ambergris-like notes.[1] The molecule possesses a chiral center at the second carbon, leading to the existence of two enantiomers: (R)-2-Methylundecanal and (S)-2-Methylundecanal. Understanding the distinct olfactory properties of each enantiomer is crucial for fine-tuning fragrance compositions and for structure-activity relationship studies in olfaction research. While the racemate is widely used, the subtle differences between the enantiomers can be leveraged to create more nuanced and specific scent profiles. This guide provides an in-depth technical overview of the synthesis, separation, and olfactory characteristics of the this compound enantiomers.

Synthesis and Enantiomeric Separation

The asymmetric synthesis of this compound enantiomers with high enantiomeric purity is most effectively achieved using the SAMP/RAMP hydrazone method.[1][2] This method utilizes chiral auxiliaries, (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to direct the stereoselective alkylation of an achiral aldehyde.

Experimental Protocol: Asymmetric Synthesis via SAMP/RAMP Hydrazone Method

Objective: To synthesize (R)- and (S)-2-Methylundecanal with high enantiomeric excess.

Materials:

-

(S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)

-

Anhydrous diethyl ether or THF

-

Lithium diisopropylamide (LDA) solution

-

Dimethyl sulfate

-

Ozone

-

Triphenylphosphine (B44618) or dimethyl sulfide

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Hydrazone Formation:

-

React undecanal with either SAMP (for the (S)-enantiomer) or RAMP (for the (R)-enantiomer) in an anhydrous solvent such as diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction is typically carried out at room temperature and monitored by TLC or GC until completion.

-

The resulting chiral hydrazone is purified by removing the solvent under reduced pressure.

-

-

Metalation:

-

Dissolve the purified hydrazone in an anhydrous aprotic solvent (e.g., THF) and cool the solution to a low temperature (typically -78 °C).

-

Slowly add a stoichiometric amount of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a chiral azaenolate.

-

-

Alkylation:

-

To the cold azaenolate solution, add a slight excess of an alkylating agent, such as dimethyl sulfate, to introduce the methyl group at the C2 position.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

-

Cleavage of the Chiral Auxiliary:

-

The chiral auxiliary is cleaved from the alkylated hydrazone to yield the desired aldehyde. Ozonolysis is a common method for this step.

-

Dissolve the alkylated hydrazone in a suitable solvent like dichloromethane and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists, indicating the completion of the reaction.

-

Quench the reaction with a reducing agent, such as triphenylphosphine or dimethyl sulfide, to work up the ozonide.

-

The resulting this compound enantiomer is then purified using column chromatography.

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the synthesized this compound is determined using chiral gas chromatography (chiral GC) or by conversion to diastereomeric derivatives followed by analysis with standard GC or HPLC.

Olfactory Characteristics

While the racemic mixture of this compound is well-characterized, detailed quantitative data for the individual enantiomers are sparse in publicly available literature. Sensory panel evaluations have consistently reported that the odor difference between the (R)- and (S)-enantiomers is slight.[2]

Data Presentation: Olfactory Profile Summary

| Compound | Odor Description |

| Racemic this compound | Herbaceous, orange, and ambergris-like.[1][2] At high dilution, it has a flavor similar to honey and nuts.[2] Other descriptors include fatty, green, citrus, and waxy notes. |

| (R)-2-Methylundecanal | Reported to be very similar in description and intensity to its enantiomer. |

| (S)-2-Methylundecanal | Reported to be very similar in description and intensity to its enantiomer. |

Experimental Protocol: Sensory Evaluation via Gas Chromatography-Olfactometry (GC-O)

The following protocol outlines a representative methodology for the sensory evaluation of this compound enantiomers.

Objective: To determine and compare the odor profiles and detection thresholds of (R)- and (S)-2-Methylundecanal.

Instrumentation and Materials:

-

Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port (ODP).

-

Chiral capillary column suitable for the separation of aldehyde enantiomers (e.g., a cyclodextrin-based column).

-

High-purity (R)- and (S)-2-Methylundecanal samples.

-

Odor-free solvent (e.g., diethyl ether or ethanol).

-

A trained sensory panel (typically 8-12 members).

-

A series of dilutions of each enantiomer in the chosen solvent.

Procedure:

-

Panelist Selection and Training:

-

Select panelists based on their olfactory acuity, ability to describe odors, and availability.

-

Train the panel to recognize and describe a range of standard odorants, including aldehydes and other relevant fragrance notes.

-

Familiarize panelists with the GC-O setup and the intensity rating scale to be used.

-

-

GC-O Analysis:

-

Optimize the GC conditions (injector temperature, oven temperature program, carrier gas flow rate) for the effective separation of the this compound enantiomers on the chiral column.

-

Inject a sample of the racemic mixture to confirm enantiomeric separation and to allow panelists to initially familiarize themselves with the odor at the respective retention times.

-

Inject a series of dilutions of each pure enantiomer, starting with the lowest concentration.

-

Each panelist sniffs the effluent from the ODP and records the following for each detected odor:

-

Retention time.

-

Odor description (using a standardized vocabulary).

-

Odor intensity (using a predefined scale, e.g., a 7-point or 9-point scale).

-

-

-

Odor Threshold Determination:

-

The odor detection threshold is determined as the lowest concentration at which at least 50% of the panelists can reliably detect the compound.

-

This can be achieved using methods such as the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits".

-

-

Data Analysis:

-

Compile the odor descriptions and intensity ratings from all panelists for each enantiomer.

-

Generate an aromagram or olfactogram for each enantiomer, plotting odor intensity versus retention time.

-

Statistically analyze the intensity ratings and odor descriptors to identify any significant differences between the enantiomers.

-

Calculate the average odor detection threshold for each enantiomer.

-

Conclusion

The enantiomers of this compound present a case of subtle yet potentially significant olfactory differences. While literature consistently suggests a high degree of similarity in their odor profiles, the fine-tuning of fragrances and the deeper understanding of olfactory receptor interactions necessitate a more granular, quantitative analysis. The methodologies for asymmetric synthesis are well-established, enabling the production of high-purity enantiomers for such studies. The application of rigorous sensory evaluation protocols, such as GC-O with a trained panel, is paramount to elucidating the nuanced olfactory characteristics of (R)- and (S)-2-Methylundecanal. Further research focusing on the quantitative determination of their odor thresholds and a detailed comparative analysis of their odor profiles would be of significant value to the fields of fragrance chemistry, sensory science, and drug development where olfactory perception is a key consideration.

References

An In-depth Technical Guide to the Physicochemical Properties of Aldehyde C-12 MNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde C-12 MNA, chemically known as 2-methylundecanal, is a synthetic aliphatic aldehyde with the molecular formula C₁₂H₂₄O.[1][2] While extensively utilized in the fragrance industry for its complex citrus, amber, and mossy notes, its potential applications in research and drug development are less explored.[3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of Aldehyde C-12 MNA, outlines detailed experimental protocols for their determination, and explores potential biological signaling pathways, offering a valuable resource for scientists and researchers.

Core Physicochemical Properties

A summary of the key physicochemical properties of Aldehyde C-12 MNA is presented in the table below. This data has been compiled from various sources to provide a comprehensive overview.

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| Synonyms | Aldehyde C-12 MNA, Methyl Nonyl Acetaldehyde | [2] |

| CAS Number | 110-41-8 | [1] |

| Molecular Formula | C₁₂H₂₄O | [1][2] |

| Molecular Weight | 184.32 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fatty, with incense and ambergris notes | [7] |

| Boiling Point | 231 °C (447.8 °F) | [2] |

| Melting Point | < -50 °C (< -58 °F) | [2] |

| Density | 0.832 g/mL at 20 °C | [2] |

| Refractive Index | 1.431 - 1.435 at 20 °C | [2] |

| Vapor Pressure | 0.009 mmHg at 20 °C | [2] |

| Flash Point | 68 °C (154.4 °F) | [2] |

| Solubility | Soluble in fixed oils, alcohol, and propylene (B89431) glycol. Insoluble in glycerol. Water solubility is 1.3 mg/L at 20°C. | [1][7] |

| Log P | 4.9 | [2] |

| Purity | ≥ 98% (GC) | [8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Aldehyde C-12 MNA are provided below. These protocols are based on standard analytical techniques and can be adapted for specific laboratory settings.

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of Aldehyde C-12 MNA.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of aldehydes, such as a CP-Sil 5 CB column (50 m x 0.53 mm, 5 µm film thickness).[9]

-

Sample Preparation: Prepare a 1% (v/v) solution of Aldehyde C-12 MNA in a suitable solvent like high-purity acetone (B3395972) or hexane.[10]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of Aldehyde C-12 MNA.

Methodology:

-

Instrumentation: A differential scanning calorimeter calibrated for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 5-10 mg of Aldehyde C-12 MNA into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed aluminum pan as a reference.[4]

-

DSC Conditions:

-

Temperature Range: -80 °C to 20 °C.

-

Heating Rate: 5 °C/min.[11]

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic transition observed in the DSC thermogram.[11]

Solubility Assessment

Objective: To determine the solubility of Aldehyde C-12 MNA in various solvents.

Methodology:

-

Solvents: Select a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, hexane, and various fixed oils).

-

Procedure:

-

Add a known volume (e.g., 1 mL) of the solvent to a series of vials.

-

Incrementally add small, known amounts of Aldehyde C-12 MNA to each vial.

-

After each addition, vigorously shake the vial for a set period (e.g., 1 minute) and visually inspect for complete dissolution.

-

The solubility is expressed as the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature (e.g., 25 °C). For quantitative analysis, techniques like HPLC can be used to measure the concentration of the aldehyde in the saturated solution.[12]

-

Synthesis of Aldehyde C-12 MNA

Aldehyde C-12 MNA can be synthesized through two primary routes:[2]

-

From 2-Undecanone (B123061): This method involves the reaction of 2-undecanone with a chloroacetate (B1199739) to form a glycidate. Subsequent saponification and decarboxylation of the glycidate yield this compound.

-

From Undecylenic Aldehyde (Aldehyde C-11): This synthesis route starts with the reaction of Aldehyde C-11 Undecylenic with formaldehyde (B43269) in the presence of an amine catalyst. The resulting intermediate is then hydrogenated to produce Aldehyde C-12 MNA.

Potential Biological Signaling Pathways

While specific research on the biological signaling pathways of Aldehyde C-12 MNA is limited, the broader class of aliphatic aldehydes is known to exhibit biological activity. Aldehydes can interact with cellular components and modulate signaling pathways, often through mechanisms involving oxidative stress and covalent adduct formation.[13][14][15]

One relevant example is the long-chain fatty aldehyde, trans-2-hexadecenal, a degradation product of sphingosine-1-phosphate. This aldehyde has been shown to induce cytoskeletal reorganization and apoptosis in various cell types.[16][17] The underlying mechanism involves the activation of a signaling cascade that includes Mixed Lineage Kinase 3 (MLK3), MKK4/7, and c-Jun N-terminal Kinase (JNK).[16] This activation leads to downstream events such as c-Jun phosphorylation, cytochrome c release, and ultimately, apoptosis.[16][17]

Given the structural similarity of Aldehyde C-12 MNA to other long-chain aldehydes, it is plausible that it could engage in similar signaling pathways. Further research is warranted to investigate the potential for Aldehyde C-12 MNA to modulate pathways related to oxidative stress, inflammation, and apoptosis, which could be relevant for drug development.

Diagrams

Experimental Workflow for Physicochemical Characterization

Caption: Experimental workflow for the physicochemical characterization of Aldehyde C-12 MNA.

Plausible Signaling Pathway for Aldehyde-Induced Apoptosis

Caption: A plausible signaling pathway for apoptosis induced by a long-chain aldehyde.

References

- 1. This compound | C12H24O | CID 61031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - Aldehyde C-12 MNA (CAS N° 110-41-8) [scentree.co]

- 3. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. zhishangchem.com [zhishangchem.com]

- 7. This compound CAS#: 110-41-8 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. agilent.com [agilent.com]

- 10. aldehydes by GC - Chromatography Forum [chromforum.org]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylundecanal (CAS 110-41-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanal, also known as aldehyde C-12 MNA, is an organic compound with the chemical formula C12H24O.[1][2][3][4] It is a colorless to pale yellow liquid characterized by a distinctive herbaceous, orange, and ambergris-like aroma.[2] At high dilutions, it imparts a flavor reminiscent of honey and nuts.[2][5] This aldehyde is a key ingredient in the fragrance and flavor industries and also serves as a versatile intermediate in organic synthesis.[1][6] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis methodologies, applications, and safety information.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C12H24O | [1][2][3][4] | |

| Molecular Weight | 184.32 | g/mol | [1][3][4] |

| CAS Number | 110-41-8 | [1][2][3][4] | |

| Appearance | Colorless to pale yellow liquid | [1][2] | |

| Boiling Point | 171 - 260 | °C | [1][2][7][8] |

| Density | 0.82 - 0.83 | g/mL at 25 °C | [1][7][8][9] |

| Refractive Index | 1.430 - 1.436 | n20/D or n25/D | [1][2][8][10] |

| Flash Point | 93 - 94 | °C | [2][11][12] |

| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water. | [2][9][10] | |

| Purity | ≥ 98% (GC) | [1] |

Synthesis of this compound

Several synthetic routes for this compound have been established, with two primary methods being prevalent in industrial production.[2][13]

Experimental Protocol: Synthesis via Darzens Reaction

This classic method, first reported by Georges Darzens in 1904, involves the condensation of a ketone with an α-haloester in the presence of a base to form a glycidic ester, which is then hydrolyzed and decarboxylated to yield the aldehyde.[2][13]

Materials:

-

Methyl nonyl ketone

-

Ethyl chloroacetate (B1199739)

-

Sodium ethoxide (or another suitable base)

-

Diethyl ether (or another suitable aprotic solvent)

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide (B78521) (for saponification)

Procedure:

-

Glycidic Ester Formation: In a round-bottom flask equipped with a stirrer and a dropping funnel, a solution of methyl nonyl ketone in diethyl ether is prepared. The flask is cooled in an ice bath. A solution of sodium ethoxide in ethanol (B145695) is added dropwise with continuous stirring. Subsequently, ethyl chloroacetate is added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is poured into ice-water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude glycidic ester.

-

Saponification: The crude glycidic ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for several hours until the saponification is complete.

-

Decarboxylation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with hydrochloric acid, which leads to the decarboxylation of the resulting glycidic acid to form this compound.

-

Purification: The crude this compound is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by fractional distillation under reduced pressure.[2][14]

Alternative Synthesis Route

Another common industrial synthesis begins with the hydroformylation of 1-decene (B1663960) to produce undecanal (B90771).[2][5] The undecanal is then reacted with formaldehyde (B43269) in the presence of a base to form 2-methyleneundecanal.[2][14] Subsequent hydrogenation of the double bond yields this compound, which is then purified by fractional distillation.[2][5][14]

Applications

This compound is a versatile compound with applications across several industries:

-

Fragrance Industry: It is a widely used fragrance ingredient in perfumes, soaps, detergents, and other scented products.[1][2] It is known for imparting conifer and fir notes and is famously a component of Chanel No. 5.[2][5]

-

Flavor Industry: It is used as a flavoring agent in various food products, including baked goods and confections.[1]

-

Cosmetics: It serves as a fragrance component in a wide range of personal care products.[1]

-

Organic Synthesis: It is a valuable intermediate for the synthesis of other organic compounds.[1][8]

-

Biochemical Research: It is utilized in studies related to pheromones and insect behavior.[1]

Safety and Handling

This compound is classified as a skin irritant and may cause an allergic skin reaction.[15] It is also considered very toxic to aquatic life with long-lasting effects.[15][16]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

Wash skin thoroughly after handling.[15]

-

Wear protective gloves/protective clothing/eye protection/face protection.[15]

-

Avoid release to the environment.[15]

-

If on skin: Wash with plenty of water.[15]

-

If skin irritation or rash occurs: Get medical advice/attention.[15]

-

Collect spillage.[15]

-

Dispose of contents/container in accordance with local regulations.[15]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[11][15][16]

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for this compound, ensuring the final product meets the required specifications for its intended use.

Caption: Quality Control Workflow for this compound Production.

Conclusion

This compound (CAS 110-41-8) is a commercially significant aldehyde with a unique and desirable aroma profile. Its synthesis is well-established, and it finds widespread use in the fragrance, flavor, and cosmetic industries. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for researchers, scientists, and professionals involved in its production and application. The stringent quality control measures outlined are crucial for ensuring the consistent quality and purity of the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 110-41-8: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 110-41-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound CAS#: 110-41-8 [m.chemicalbook.com]

- 8. zhishangchem.com [zhishangchem.com]

- 9. This compound | C12H24O | CID 61031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-methyl undecanal (aldehyde C-12 mna), 110-41-8 [perflavory.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalland21.com [chemicalland21.com]

- 13. This compound | 110-41-8 | Benchchem [benchchem.com]

- 14. This compound - Molecule of the Month - November 2008 - JSMol version [chm.bris.ac.uk]

- 15. echemi.com [echemi.com]

- 16. chemical.kao.com [chemical.kao.com]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methylundecanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylundecanal (C₁₂H₂₄O), a branched-chain aldehyde. The interpretation of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectra is crucial for its identification and characterization in various applications, including fragrance, flavor, and pharmaceutical research. This document presents a summary of the key spectroscopic data in structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for spectroscopic data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass, ¹H NMR, ¹³C NMR, and IR spectra of this compound.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 58.0 | 99.99 | [C₃H₆O]⁺• (McLafferty rearrangement) |

| 43.0 | 29.02 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 41.0 | 25.58 | [C₃H₅]⁺ |

| 57.0 | 20.04 | [C₄H₉]⁺ |

| 29.0 | 15.99 | [CHO]⁺ or [C₂H₅]⁺ |

| 184.3 | Not observed/very low | [M]⁺• (Molecular Ion) |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | Doublet (d) | 1H | Aldehydic proton (-CHO) |

| ~2.2 | Multiplet (m) | 1H | Methine proton (-CH(CH₃)CHO) |

| ~1.2-1.6 | Multiplet (m) | 16H | Methylene protons of the long alkyl chain (-CH₂-) |

| ~1.1 | Doublet (d) | 3H | Methyl protons alpha to the carbonyl (-CH(CH₃)CHO) |

| ~0.9 | Triplet (t) | 3H | Terminal methyl protons (-CH₂CH₃) |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Carbonyl carbon (-CHO) |

| ~45-50 | Methine carbon alpha to carbonyl (-CH(CH₃)CHO) |

| ~32 | Methylene carbon adjacent to the terminal methyl group |

| ~29-30 | Methylene carbons in the middle of the alkyl chain |

| ~27 | Methylene carbon beta to the carbonyl group |

| ~23 | Terminal methyl carbon (-CH₂CH₃) |

| ~14 | Methyl carbon alpha to the carbonyl (-CH(CH₃)CHO) |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is typically employed.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Program: The temperature program typically starts at a low temperature (e.g., 60 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure the separation of components.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

-

A sufficient number of scans and a relaxation delay are used to ensure the detection of all carbon signals, including those with long relaxation times (e.g., quaternary carbons, though not present in this molecule).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed between the plates, and the sample spectrum is acquired.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic molecule like this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis, particularly for stereochemical assignments or the study of complex mixtures, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) and hyphenated chromatographic-spectroscopic methods may be employed.

Toxicological Profile of 2-Methylundecanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 2-Methylundecanal (CAS No. 110-41-8), a widely used fragrance ingredient. The document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, repeated dose toxicity, and genotoxicity. Detailed experimental methodologies, based on internationally recognized guidelines, are presented to aid in the design and interpretation of initial safety studies. Signaling pathways associated with the toxicity of aliphatic aldehydes are also discussed. All quantitative data are presented in structured tables for clarity, and key experimental workflows and mechanistic pathways are visualized using diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of this compound.

Introduction

This compound, also known as Aldehyde C-12 MNA, is a synthetic fragrance ingredient with a characteristic aldehydic, waxy, and floral odor. It is utilized in a variety of consumer products, including perfumes, soaps, detergents, and other personal care items. A thorough understanding of its toxicological profile is essential for ensuring its safe use and for regulatory compliance. This guide provides an in-depth overview of the available toxicological data for this compound to support initial safety assessments and guide further research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Aldehyde C-12 MNA, Methyl nonyl acetaldehyde |

| CAS Number | 110-41-8 |

| Molecular Formula | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 119-122 °C @ 16 Torr |

| Flash Point | 93.4 °C |

| Solubility | Soluble in alcohol, fixed oils, and propylene (B89431) glycol; insoluble in water and glycerol. |

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via both oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [1] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg bw | [2] |

Experimental Protocol: Acute Oral Toxicity (OECD 420/423/425)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD Test Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These methods are designed to estimate the oral median lethal dose (LD₅₀) while minimizing the number of animals used.

-

Test Species: Typically, young adult female rats are used.

-

Administration: The test substance is administered as a single oral dose by gavage.

-

Dose Levels: A stepwise dosing procedure is employed. The starting dose is selected based on available information. Subsequent dosing depends on the outcome of the previous dose level (survival or mortality).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Endpoint: The LD₅₀ is calculated based on the mortality data.

Irritation

Skin Irritation

This compound is classified as a skin irritant.

Table 2: Skin Irritation Data for this compound

| Species | Exposure | Result | Reference |

| Rabbit | 4 hours (semi-occlusive) | Irritant | [3] |

| Human | Patch Test (4% solution) | Non-irritant | [1] |

Experimental Protocol: Acute Dermal Irritation (OECD 404)

The skin irritation potential of this compound was likely assessed according to OECD Test Guideline 404.

-

Test Species: Albino rabbits are typically used.

-

Application: A single dose of 0.5 mL of the test substance is applied to a small area of shaved skin. The application site is covered with a gauze patch and semi-occlusive dressing for 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).

-

Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Eye Irritation

Based on GHS classifications provided by companies, this compound is considered to cause serious eye irritation.

Table 3: Eye Irritation Data for this compound

| Result | Reference |

| Causes serious eye irritation | [3] |

Experimental Protocol: Acute Eye Irritation (OECD 405)

The eye irritation potential of this compound would be assessed following OECD Test Guideline 405.

-

Test Species: Albino rabbits are the recommended species.

-

Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of lesions is scored.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Skin Sensitization

This compound is considered a weak skin sensitizer (B1316253).

Table 4: Skin Sensitization Data for this compound

| Assay | Result | Value | Reference |

| Local Lymph Node Assay (LLNA) | Weak Sensitizer | NESIL: 2900 µg/cm² | [4] |

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The skin sensitization potential of this compound was likely evaluated using the murine Local Lymph Node Assay (LLNA).

-

Test Species: CBA/J mice are typically used.

-

Application: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled thymidine (B127349) precursor ([³H]-methyl thymidine) is injected intravenously. The mice are sacrificed, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel into the lymph node cells is measured as an indicator of lymphocyte proliferation.

-

Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The No Expected Sensitization Induction Level (NESIL) is the highest concentration of the substance that does not induce a positive response.

Repeated Dose Toxicity

A 90-day oral toxicity study in rats is available for this compound.

Table 5: Repeated Dose Toxicity of this compound

| Study Duration | Species | Route | Dose Levels (ppm in diet) | NOAEL | Key Findings | Reference |

| 90 days | Wistar Han Rats | Oral (dietary) | 0, 1500, 5000, 15000 | 1046 mg/kg/day (males)1211 mg/kg/day (females) | No mortality or treatment-related adverse effects observed. | [5] |

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

This study was conducted in compliance with OECD Test Guideline 408.

-

Test Species: Wistar Han rats (10 per sex per dose group).

-

Administration: The test substance was administered via the diet for 90 consecutive days.

-

Dose Levels: Three dose levels (1500, 5000, and 15000 ppm) and a control group were used. These corresponded to approximate daily intakes of 107, 346, and 1046 mg/kg/day in males and 119, 401, and 1211 mg/kg/day in females.

-

Observations: Included clinical observations, body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and detailed gross and microscopic pathological examinations.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no biologically significant adverse effects are observed.

Genotoxicity

The genotoxicity of this compound has been assessed primarily through read-across to structurally similar substances. The available data suggest that it is not genotoxic.

Table 6: Genotoxicity Data (Read-Across)

| Assay | Test System | Metabolic Activation | Result | Read-across Substance | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Negative | 2-Methyldecanal | [5] |

| In Vitro Micronucleus Test | Human lymphocytes | With and without S9 | Negative | 2-Methyloctanal | [5] |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

-